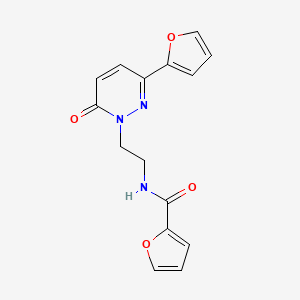

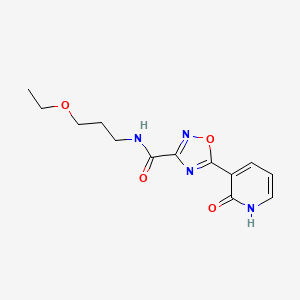

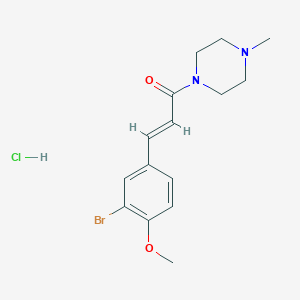

![molecular formula C14H15BrN6O2S B2686438 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione CAS No. 887864-62-2](/img/structure/B2686438.png)

8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione, also known as BPTU, is a purine derivative that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

- A study demonstrated the synthesis of new [c,d]-fused purinediones, exploring the chemical reactions and synthesis routes starting from related pyrimidine and purine compounds, which could have implications for the synthesis and functionalization of similar compounds like 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione (Šimo et al., 1995).

- Another research focused on the synthesis of acyclic nucleoside and nucleotide analogs derived from 8-bromoadenine derivatives, which could indicate the potential of 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione in the development of nucleoside analogs with possible therapeutic applications (Janeba et al., 2000).

- Research on the parallel solution-phase synthesis of a 2,6,8,9-tetrasubstituted purine library via a sulfur intermediate reveals a methodological approach that could be applicable to the synthesis of a wide range of purine derivatives, suggesting a pathway for generating diverse compounds based on the core structure of 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione (Liu et al., 2005).

Potential Biological Activities

- A study on the antidepressant properties of a compound synthesized from 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione indicated significant antidepressant activity, suggesting the therapeutic potential of similar compounds in treating depression (Khaliullin et al., 2017).

Unusual Reactions and Derivatives

- An unusual reaction of 8-bromo-substituted purine derivatives with trisamine was explored, highlighting the complexity and unexpected outcomes in the chemical reactions involving such compounds, which could lead to novel synthetic pathways or uncover new properties of these chemicals (Khaliullin & Shabalina, 2020).

Mechanism of Action

Target of Action

The primary target of the compound 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione is dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes .

Mode of Action

8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione interacts with DPP4 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the breakdown of incretin hormones, which are involved in the regulation of glucose metabolism .

Biochemical Pathways

By inhibiting DPP4, 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The downstream effects include enhanced secretion of insulin, reduced secretion of glucagon, and slowed gastric emptying .

Pharmacokinetics

As a potential drug for type 2 diabetes, it is expected to have suitable absorption, distribution, metabolism, and excretion properties to ensure effective bioavailability .

Result of Action

The molecular effect of 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione’s action is the inhibition of DPP4 enzyme activity . At the cellular level, this results in increased levels of incretin hormones, leading to improved regulation of glucose metabolism .

Action Environment

The action, efficacy, and stability of 8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione can be influenced by various environmental factors. These may include the physiological environment, such as the pH and enzymatic conditions of the gastrointestinal tract, and external factors such as diet and lifestyle

properties

IUPAC Name |

8-bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN6O2S/c1-8-4-5-16-13(17-8)24-7-3-6-21-9-10(18-12(21)15)20(2)14(23)19-11(9)22/h4-5H,3,6-7H2,1-2H3,(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMHCVMEDBEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

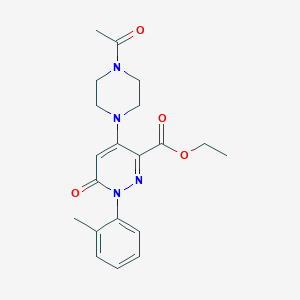

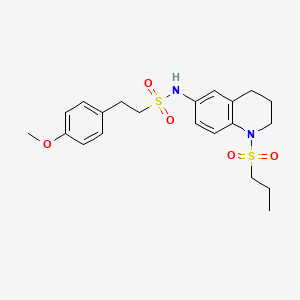

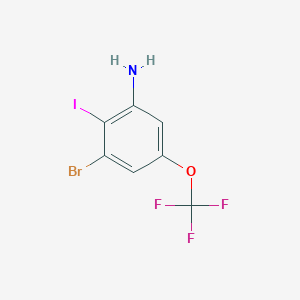

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)

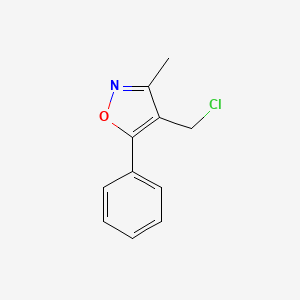

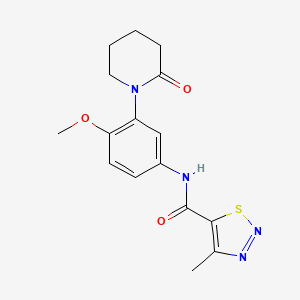

![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)

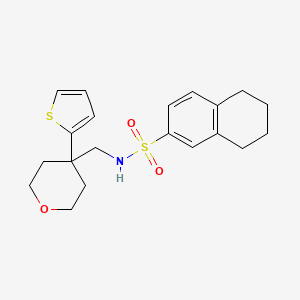

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)